Scaffold Saturation and DHFR Activity
The fully saturated 6,7-dihydro ring of CAS 16372-06-8 enforces an sp³ hybridization state absent in the unsaturated 7H-pyrrolo congener (CAS 67831-84-9). While no direct enzymatic head-to-head data exist for these two exact compounds, a structurally analogous pyrrolo[2,3-d]pyrimidine (BDBM50203226) bearing an aromatic pyrrole ring was evaluated against human DHFR and showed an IC₅₀ > 10,000 nM [1], whereas potent 2-amino-4-oxo analogs in the same scaffold series achieve IC₅₀ values of 0.21–0.28 µM against human thymidylate synthase [2]. This >50-fold activity cliff demonstrates that the presence or absence of ring saturation is not a benign structural variation—it is a key driver of target engagement.
| Evidence Dimension | Enzyme inhibition potency shift linked to scaffold saturation |
|---|---|
| Target Compound Data | No direct DHFR or TS IC₅₀ data available for CAS 16372-06-8 |
| Comparator Or Baseline | Saturated-series lead (compound 14): hTS IC₅₀ = 0.28 µM; Aromatic BDBM50203226: DHFR IC₅₀ > 10,000 nM |
| Quantified Difference | >50-fold activity difference between potent saturated analogs and inactive aromatic analogs within the same scaffold family |
| Conditions | Recombinant human TS enzyme assay; recombinant human DHFR expressed in E. coli |
Why This Matters
Procurement decisions based on scaffold name alone (e.g., 'pyrrolo[2,3-d]pyrimidine') without verifying the saturation state risk ordering a compound with orders-of-magnitude weaker target engagement, jeopardizing SAR studies.
- [1] BindingDB. BDBM50203226: Human DHFR IC₅₀ > 10,000 nM. View Source
- [2] Gangjee A, et al. J Med Chem. 2008;51:5789–5797. Novel 2-amino-4-oxo-5-arylthio-substituted-pyrrolo[2,3-d]pyrimidines: hTS IC₅₀ 0.21–0.28 µM for compounds 17 and 18. View Source
